

### Application Note: Stability Testing of Omadacycline Tosylate in Different Media and Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Omadacycline tosylate |           |
| Cat. No.:            | B609742               | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class. It is effective against a broad spectrum of bacteria, including resistant strains. To ensure its safety and efficacy, comprehensive stability testing of **omadacycline tosylate**, the salt form used in pharmaceutical formulations, is crucial. This document provides detailed protocols and application notes for assessing the stability of **omadacycline tosylate** in various media and under different temperature conditions.

## Physicochemical Properties and Known Stability Profile

Omadacycline tosylate is a yellow amorphous solid in its non-crystalline form, which can be unstable when exposed to air, light, and moisture.[1] The crystalline form of omadacycline tosylate is more stable.[2][3] Stability studies are essential to determine the intrinsic stability of the molecule, to establish degradation pathways, and to validate the analytical methods used for its quantification.

A study on the reconstituted omadacycline for injection (1 mg/mL in 0.9% w/v sodium chloride or 5% w/v dextrose) demonstrated that the solution remains stable and within specifications for



up to 9 days when refrigerated.[4][5][6] The primary degradant observed with a notable increase was the 4-beta epimer.[5] Another impurity, dehydro-omadacycline, showed a slight increase in the 0.9% sodium chloride solution.[5]

A patent application for a lyophilized formulation of **omadacycline tosylate** indicates that maintaining the pH of the bulk solution between 5.6 and 6.6 results in good stability, with less than 5% impurities after 6 months at 40°C.[7]

### **Quantitative Stability Data**

The following tables summarize the available quantitative data from a 9-day stability study of reconstituted omadacycline for injection and provide templates for presenting data from forced degradation studies.

## Table 1: Stability of Reconstituted Omadacycline for Injection at 2-8°C for 9 Days



| Paramete<br>r                                | Medium    | Day 0  | Day 3  | Day 6  | Day 9                | Specificat<br>ion    |
|----------------------------------------------|-----------|--------|--------|--------|----------------------|----------------------|
| Appearanc<br>e                               | 0.9% NaCl | Clear  | Clear  | Clear  | Clear                | Clear<br>Solution    |
| 5%<br>Dextrose                               | Clear     | Clear  | Clear  | Clear  | Clear<br>Solution    |                      |
| рН                                           | 0.9% NaCl | 4.2    | 4.2    | 4.3    | 4.2                  | Negligible<br>Change |
| 5%<br>Dextrose                               | 3.9       | 3.9    | 4.0    | 3.9    | Negligible<br>Change |                      |
| Omadacycl<br>ine Assay<br>(% Label<br>Claim) | 0.9% NaCl | 100.2% | 99.8%  | 100.5% | 100.1%               | 95.0% -<br>105.0%    |
| 5%<br>Dextrose                               | 100.5%    | 100.1% | 100.8% | 100.3% | 95.0% -<br>105.0%    |                      |
| 4-beta<br>epimer (%<br>w/w)                  | 0.9% NaCl | 2.90%  | 3.05%  | 3.18%  | 3.29%                | ≤6.8%                |
| 5%<br>Dextrose                               | 2.85%     | 3.10%  | 3.35%  | 3.54%  | ≤6.8%                |                      |
| Dehydro-<br>omadacycli<br>ne (% w/w)         | 0.9% NaCl | <0.09% | <0.09% | 0.10%  | 0.12%                | Not<br>Specified     |
| 5%<br>Dextrose                               | <0.09%    | <0.09% | <0.09% | <0.09% | Not<br>Specified     |                      |
| Total<br>Impurities<br>(% w/w)               | 0.9% NaCl | 3.5%   | 3.7%   | 3.9%   | 4.1%                 | Not<br>Specified     |





| 5%<br>3.4% 3.7% 4.0% 4.2%<br>Dextrose | Not<br>Specified |
|---------------------------------------|------------------|
|---------------------------------------|------------------|

Data synthesized from a 9-day stability study of reconstituted omadacycline for injection.[4][5]

## **Table 2: Template for Forced Degradation Study of Omadacycline Tosylate**



| Stress<br>Condition                      | Time<br>(hours) | Omadacy<br>cline<br>Assay<br>(%) | 4-beta<br>epimer<br>(%) | Dehydro-<br>omadacy<br>cline (%) | Unknown<br>Impurity<br>1 (RT) (%) | Total<br>Degradati<br>on (%) |
|------------------------------------------|-----------------|----------------------------------|-------------------------|----------------------------------|-----------------------------------|------------------------------|
| 0.1 M HCl,<br>60°C                       | 0               | 100.0                            | 0.0                     |                                  |                                   |                              |
| 2                                        |                 |                                  |                         | _                                |                                   |                              |
| 4                                        |                 |                                  |                         |                                  |                                   |                              |
| 8                                        | -               |                                  |                         |                                  |                                   |                              |
| 0.1 M<br>NaOH, RT                        | 0               | 100.0                            | 0.0                     |                                  |                                   |                              |
| 1                                        |                 |                                  |                         | _                                |                                   |                              |
| 2                                        | -               |                                  |                         |                                  |                                   |                              |
| 4                                        | -               |                                  |                         |                                  |                                   |                              |
| 3% H <sub>2</sub> O <sub>2</sub> ,<br>RT | 0               | 100.0                            | 0.0                     |                                  |                                   |                              |
| 2                                        |                 |                                  |                         | _                                |                                   |                              |
| 4                                        | -               |                                  |                         |                                  |                                   |                              |
| 8                                        | -               |                                  |                         |                                  |                                   |                              |
| Thermal,                                 | 0               | 100.0                            | 0.0                     |                                  |                                   |                              |
| 24                                       |                 |                                  |                         | _                                |                                   |                              |
| 48                                       | -               |                                  |                         |                                  |                                   |                              |
| 72                                       | -               |                                  |                         |                                  |                                   |                              |
| Photolytic<br>(ICH Q1B)                  | 0               | 100.0                            | 0.0                     |                                  |                                   |                              |
| -                                        |                 |                                  |                         | _                                |                                   |                              |



## Experimental Protocols Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying omadacycline from its degradation products.

- Instrumentation: Agilent HPLC model 1260 with a quaternary pump and photodiode array detector, or equivalent.[4]
- Column: Phenomenex Gemini 5µm C18 110Å, 250 x 4.6 mm, or equivalent.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35°C.
- Autosampler Temperature: 5°C.
- Injection Volume: 10 μL.
- Detector Wavelength: 280 nm.
- Run Time: 60 minutes.

Method parameters based on a published study.[5]

### **Protocol for Forced Degradation Studies**

Forced degradation studies are performed to identify potential degradation products and pathways.

#### 3.2.1. Preparation of Stock Solution

Prepare a stock solution of **omadacycline tosylate** in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

#### 3.2.2. Acid Hydrolysis



- To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
- Incubate the solution at 60°C.
- Withdraw samples at 0, 2, 4, and 8 hours.
- Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
- Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

#### 3.2.3. Base Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
- Maintain the solution at room temperature.
- Withdraw samples at 0, 1, 2, and 4 hours.
- Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
- Dilute with the mobile phase for HPLC analysis.

#### 3.2.4. Oxidative Degradation

- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
- Keep the solution at room temperature, protected from light.
- Withdraw samples at 0, 2, 4, and 8 hours.
- Dilute with the mobile phase for HPLC analysis.

#### 3.2.5. Thermal Degradation

- Place omadacycline tosylate powder in a vial and heat in an oven at 80°C.
- Withdraw samples at 0, 24, 48, and 72 hours.



 Prepare solutions of the heated powder in the mobile phase at a suitable concentration for HPLC analysis.

#### 3.2.6. Photolytic Degradation

- Expose a solution of **omadacycline tosylate** (1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated nearultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- A control sample should be protected from light.
- Analyze the samples by HPLC after the exposure period.

# Visualizations Experimental Workflow for Stability Testing









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US20230357135A1 Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Omadacycline powder for research procured from unauthorized commercial vendors may be impure and/or unstable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prepared omadacycline for injection: Nine-day stability and sterility in an elastomeric pump PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Application Note: Stability Testing of Omadacycline Tosylate in Different Media and Temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609742#omadacycline-tosylate-stability-testing-in-different-media-and-temperatures]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com